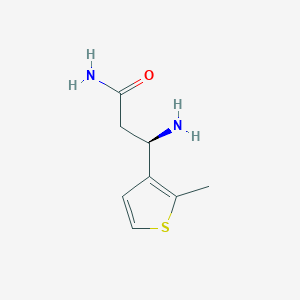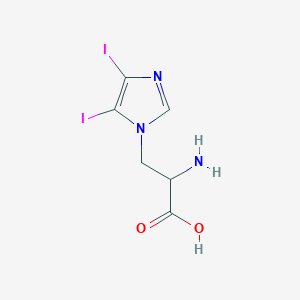
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and ®-3-aminopropanoic acid.
Formation of Intermediate: The 2-methylthiophene is subjected to a halogenation reaction to introduce a halogen atom at the 3-position, forming 3-halo-2-methylthiophene.
Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways, leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.
(3R)-3-Amino-3-(2-thienyl)propanamide: Similar structure with a thiophene ring but without the methyl group.
Uniqueness
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is unique due to the presence of the 2-methylthiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H12N2OS |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m1/s1 |
Clave InChI |
QTGVGSQOBJQZAD-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(C=CS1)[C@@H](CC(=O)N)N |
SMILES canónico |
CC1=C(C=CS1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)

![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)

![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
